N-Desmethyl Clomipramine-d3 Hydrochloride is a deuterium-labeled metabolite of Clomipramine, an antidepressant belonging to the tricyclic class. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of Clomipramine. Its molecular formula is with a molecular weight of 340.31 g/mol. The compound is classified under stable isotope-labeled compounds, specifically as a metabolite that aids in analytical chemistry and pharmacological studies .
Technical Details:
The molecular structure of N-Desmethyl Clomipramine-d3 Hydrochloride can be represented using various chemical notation systems:
Cl.[2H]C([2H])([2H])NCCCN1c2ccccc2CCc3ccc(Cl)cc13
InChI=1S/C18H21ClN2.ClH/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21;/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3;1H/i1D3;
The structure consists of a tricyclic framework typical of tricyclic antidepressants, with a chlorine atom and a deuterated methyl group substituent .
N-Desmethyl Clomipramine-d3 Hydrochloride can participate in various chemical reactions typical for amines and aromatic compounds. Key reactions include:
These reactions are essential for modifying the compound for various applications in drug development and metabolic studies.
The mechanism of action of N-Desmethyl Clomipramine-d3 Hydrochloride is closely related to that of its parent compound, Clomipramine. It primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). The process involves:
Data from pharmacological studies indicate that this mechanism contributes significantly to its antidepressant effects .
Relevant Data:
The accurate mass for N-Desmethyl Clomipramine-d3 Hydrochloride is 339.1348 g/mol .
N-Desmethyl Clomipramine-d3 Hydrochloride has several scientific uses:
The compound plays a crucial role in advancing our understanding of antidepressant mechanisms and improving therapeutic strategies .
CAS No.: 495-60-3
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3
CAS No.: 59766-31-3